(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid structure
(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid structure
An In-depth Technical Guide to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid, a specialized chemical intermediate critical to the synthesis of complex, high-value bioactive molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural intricacies, the strategic rationale behind its design, detailed synthetic protocols, and its pivotal role in constructing therapeutic agents.
Introduction and Strategic Importance
(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a chiral β-hydroxy carboxylic acid derivative that has gained significant attention not as an end-product, but as a sophisticated building block in multi-step organic synthesis.[1] Its molecular architecture is deliberately designed to introduce specific stereochemical and functional features into a target molecule with high fidelity.
The primary utility of this compound is demonstrated by its role as a key intermediate in the total synthesis of complex natural products, most notably the potent histone deacetylase (HDAC) inhibitor, Thailandepsin B.[1] HDAC inhibitors are a promising class of anticancer agents that interfere with the proliferation and survival of cancer cells.[1] The precise stereochemistry and protected thiol functionality of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid are essential for the successful construction and ultimate biological activity of these target molecules.[1]
Molecular Structure and Physicochemical Properties
The structure of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is defined by a seven-carbon chain featuring three critical elements: a carboxylic acid, a stereodefined hydroxyl group at the C-3 position (S configuration), a trans (E) double bond between C-4 and C-5, and a sulfur atom at C-7 protected by a bulky trityl group.[1][2]
Caption: Chemical structure of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3S,4E)-3-Hydroxy-7-[(triphenylmethyl)thio]-4-heptenoic acid | [2] |
| CAS Number | 180973-24-4 | [1] |
| Molecular Formula | C₂₆H₂₆O₃S | [1][2] |
| Molecular Weight | 418.55 g/mol | [1][2] |
| Appearance | Solid (presumed) | - |
| Stereochemistry | (3S, 4E) | [1] |
The Strategic Role of Key Structural Features
The efficacy of this molecule as a synthetic intermediate is not accidental; it is a product of deliberate chemical design. Each functional group serves a specific and critical purpose.
The Tritylthio Group: A Bulky and Labile Protector
The triphenylmethyl (trityl) group is a cornerstone of modern organic synthesis, employed to mask the reactivity of nucleophilic functional groups like thiols.[3] Its inclusion in this molecule is a strategic choice for several reasons:
-
Steric Hindrance: The immense bulk of the three phenyl rings provides a steric shield, preventing the highly reactive thiol from engaging in undesired side reactions (e.g., oxidation to disulfides, Michael additions) during subsequent synthetic steps.[4] This steric influence is also crucial for directing the stereochemical outcome of certain reactions.
-
Acid Lability: The trityl group is stable under a wide range of neutral and basic conditions, making it orthogonal to many other protecting groups.[3] However, it is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) due to the exceptional stability of the resulting triphenylmethyl cation.[4][5] This allows for deprotection late in a synthetic sequence without disturbing other sensitive functionalities.
-
Enhanced Stability: The presence of the tritylthio group enhances the overall stability of the molecule during purification and subsequent coupling reactions, which is particularly beneficial in complex syntheses like macrolactonization.[1]
The (S,E)-3-Hydroxy-4-enoic Acid Moiety: The Bioactive Core
The specific stereochemistry of the β-hydroxyl group and the trans-alkene is fundamental. In the context of HDAC inhibitors, this portion of the molecule often forms the "linker" region that correctly positions a zinc-binding group within the active site of the enzyme. The (S) configuration at C-3 is crucial for establishing the precise three-dimensional orientation required for potent biological activity in the final product.[1]
Synthesis and Purification Protocol
The stereoselective synthesis of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid can be achieved from readily available chiral precursors, such as L-malic acid.[6] The following represents a plausible and detailed synthetic workflow.
Caption: Representative workflow for the synthesis of the target molecule.
Experimental Protocol: Stereoselective Synthesis
Objective: To synthesize (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid from L-malic acid.
Materials: L-malic acid, Thionyl chloride (SOCl₂), Methanol (MeOH), Tritylthiol (Tr-SH), Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Diisobutylaluminium hydride (DIBAL-H), Toluene, Tetrahydrofuran (THF), Lithium hydroxide (LiOH), Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Hexane, Silica gel.
Step 1: Protection of L-Malic Acid
-
Suspend L-malic acid in anhydrous MeOH at 0 °C.
-
Add SOCl₂ dropwise and stir at room temperature for 12 hours to form the dimethyl ester.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the resulting dimethyl L-malate in anhydrous THF. Add Tritylthiol and PPh₃.
-
Cool the mixture to 0 °C and add DEAD dropwise. Allow to warm to room temperature and stir for 16 hours.
-
Scientist's Note: The Mitsunobu reaction is employed here to invert the stereocenter of the secondary alcohol while simultaneously introducing the tritylthio group, a highly efficient and stereospecific transformation.
-
Step 2: Selective Reduction to Aldehyde
-
Dissolve the protected malate derivative from Step 1 in anhydrous toluene and cool to -78 °C under an inert atmosphere (Argon).
-
Add DIBAL-H (1.0 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction by slow addition of MeOH.
-
Scientist's Note: DIBAL-H is a powerful yet selective reducing agent. At low temperatures, it reliably reduces esters to aldehydes while minimizing over-reduction to the primary alcohol. This control is critical for the subsequent olefination step.
-
Step 3: Wittig Olefination
-
In a separate flask, prepare the necessary phosphorane ylide from its corresponding phosphonium salt and a strong base (e.g., n-BuLi).
-
Add the aldehyde from Step 2 (dissolved in THF) to the ylide solution at -78 °C and allow the reaction to proceed.
-
The Wittig reaction will form the (E)-alkene with high stereoselectivity, extending the carbon chain to the desired heptenoate structure.
Step 4: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 3 in a mixture of THF and water.
-
Add an excess of LiOH and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the mixture with 1 M HCl to protonate the carboxylate.
-
Extract the aqueous layer with EtOAc.
Step 5: Purification
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a hexane/ethyl acetate gradient (e.g., starting from 4:1).[1] The fractions containing the pure product are pooled and concentrated to yield (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid.
Application in Bioactive Molecule Synthesis
The primary application of this intermediate is in the construction of molecules that require a protected thiol and specific stereochemistry.
Case Study: Synthesis of HDAC Inhibitors
In the synthesis of Thailandepsin B and related HDAC inhibitors, this acid serves as the "linker" domain. The carboxylic acid end is activated and coupled with an amine-containing "cap" group, often via standard peptide coupling chemistry. Following further synthetic manipulations, the trityl group is removed under acidic conditions to reveal the free thiol. This thiol then acts as the crucial zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme and inhibiting its function.
Caption: Logical flow from intermediate to therapeutic action.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Multiplets between 7.2-7.5 ppm (15H, aromatic protons of trityl group).- Multiplets between 5.5-5.8 ppm (2H, vinyl protons of C4-H and C5-H).- Multiplet around 4.1-4.3 ppm (1H, C3-H).- Multiplets for methylene protons (C2, C6, C7).- Broad singlet for carboxylic acid proton (>10 ppm).- Singlet for hydroxyl proton (variable). |
| ¹³C NMR | - Peaks between 125-145 ppm (aromatic carbons).- Peak >170 ppm (carboxylic acid carbon).- Peaks between 120-135 ppm (alkene carbons).- Peak around 65-70 ppm (C3-OH carbon).- Aliphatic carbon signals between 25-45 ppm. |
| Mass Spec (ESI-) | Calculated m/z for [M-H]⁻: 417.15. Found: 417.15 ± 0.01. |
| HPLC | Single major peak indicating >95% purity on a suitable C18 column. |
Conclusion
(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a testament to the power of strategic chemical design in modern drug discovery. It is not merely a reagent, but a carefully crafted tool that delivers essential stereochemical and functional information with high precision. Its role in the synthesis of potent anticancer agents like HDAC inhibitors underscores the critical importance of such advanced intermediates. Understanding its structure, the rationale for its features, and the protocols for its synthesis provides researchers with a powerful component for the construction of next-generation therapeutics.
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